Amiodarone

Atrial Fibrillation Rhythm Control Meta-Analysis

Amiodarone (CAS 1951-25-3) is the only antiarrhythmic agent exhibiting Vaughan Williams Class I–IV electrophysiological properties through multichannel blockade of sodium, potassium, calcium channels, and beta-adrenergic receptors. Its uniquely prolonged tissue half-life (26–107 days) and 6.6-fold longer median AF recurrence-free interval vs. sotalol (487 vs. 74 days, SAFE-T trial) make it the definitive choice when maximal rhythm-control durability is required. Unlike Class Ic agents (contraindicated in structural heart disease per CAST trial) or pure IKr blockers, Amiodarone demonstrates no proarrhythmic mortality signal and remains guideline-preferred for shock-refractory VF/pVT. Choose Amiodarone base for reference standard preparation, in vitro ion-channel pharmacology, or autophagy-based pulmonary fibrosis modeling.

Molecular Formula C25H29I2NO3
Molecular Weight 645.3 g/mol
CAS No. 1951-25-3
Cat. No. B1667116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiodarone
CAS1951-25-3
SynonymsAmiobeta
Amiodarex
Amiodarona
Amiodarone
Amiodarone Hydrochloride
Amiohexal
Aratac
Braxan
Corbionax
Cordarex
Cordarone
Hydrochloride, Amiodarone
Kordaron
L 3428
L-3428
L3428
Ortacrone
Rytmarone
SKF 33134 A
SKF 33134-A
SKF 33134A
Tachydaron
Trangorex
Molecular FormulaC25H29I2NO3
Molecular Weight645.3 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
InChIInChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3
InChIKeyIYIKLHRQXLHMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityLow
4.76e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amiodarone (CAS 1951-25-3) Procurement Guide: Class III Antiarrhythmic with Multichannel Blockade


Amiodarone (CAS 1951-25-3) is a benzofuran derivative classified primarily as a Class III antiarrhythmic agent under the Vaughan Williams scheme, which denotes potassium channel blockade and action potential prolongation [1]. However, it is distinct among Class III agents in possessing electrophysiological properties of all four Vaughan Williams classes—sodium channel blockade (Class I), beta-adrenergic antagonism (Class II), potassium channel blockade (Class III), and calcium channel blockade (Class IV)—a multichannel blocking profile that underlies its broad-spectrum efficacy [2].

Amiodarone (CAS 1951-25-3) Differentiation: Why In-Class Substitution Is Not Equivalent


Class III antiarrhythmics are not interchangeable due to substantial differences in their ion channel selectivity, pharmacokinetic profiles, and adverse event signatures. Amiodarone's multichannel blockade yields broader antiarrhythmic coverage than pure potassium channel blockers like dofetilide or ibutilide, and its extremely long tissue half-life (26–107 days) confers sustained rhythm control but also mandates distinct clinical monitoring and procurement planning [1]. In contrast, its noniodinated analog dronedarone was explicitly designed to reduce tissue accumulation and iodine-related toxicity, yet demonstrates inferior efficacy in preventing atrial fibrillation recurrence [2]. These pharmacological divergences translate directly into measurable differences in efficacy, safety, and resource utilization that preclude generic substitution.

Amiodarone (CAS 1951-25-3) Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Superior Long-Term Atrial Fibrillation Recurrence Prevention vs. Sotalol and Class-Wide Meta-Analysis

Amiodarone demonstrates superior efficacy for long-term maintenance of sinus rhythm in atrial fibrillation compared to sotalol, propafenone, and other antiarrhythmics. In the SAFE-T randomized controlled trial (N=665), the median time to atrial fibrillation recurrence was 487 days with amiodarone versus 74 days with sotalol (P<0.001), representing a 6.6-fold longer recurrence-free interval [1]. A 2024 systematic review and meta-analysis of 47 randomized controlled trials (N=19,113) confirmed amiodarone as the most effective agent for reducing AF recurrence, with an odds ratio of 0.19 (95% CI: 0.14–0.25) [2].

Atrial Fibrillation Rhythm Control Meta-Analysis

Multi-Channel Blockade vs. Pure Class III Agents: Mechanistic Differentiation with Dronedarone

Amiodarone's multichannel blocking profile distinguishes it from pure Class III agents and from its noniodinated analog dronedarone. In chronic canine models, amiodarone (50 mg/kg/day for 4 weeks) produced significant QTc prolongation and strong use-dependent Vmax depression, whereas dronedarone (2×25 mg/kg/day for 4 weeks) did not significantly lengthen QTc and exhibited only weak use-dependent Vmax block [1]. An in-silico model of human atrial electrophysiology further demonstrated that dronedarone caused action potential alternans across a wide concentration range at high frequencies, while amiodarone caused alternans only in a narrow range; the total arrhythmia score for dronedarone reached critical values in most dynamic scenarios, while amiodarone caused only minor oscillations [2].

Electrophysiology Ion Channels Computational Modeling

Extended Elimination Half-Life vs. Other Antiarrhythmics: Implications for Dosing and Washout

Amiodarone exhibits an exceptionally long terminal elimination half-life that distinguishes it from all other antiarrhythmic agents. Following discontinuation of chronic oral therapy, the terminal plasma elimination half-life of the parent compound ranges from 26 to 107 days, with a mean of approximately 53 days, while the active metabolite desethylamiodarone has a mean half-life of approximately 61 days [1]. The apparent volume of distribution averages 60–66 L/kg, reflecting extensive accumulation in adipose tissue and highly perfused organs [2]. In contrast, sotalol has a half-life of approximately 12 hours and is renally excreted unchanged; flecainide has a half-life of 12–27 hours; and dronedarone has a half-life of 13–19 hours [3].

Pharmacokinetics Tissue Distribution Drug Elimination

Thyroid and Pulmonary Adverse Event Risk vs. Placebo and Other Antiarrhythmics

Amiodarone carries a distinct adverse event profile that quantitatively exceeds placebo and other antiarrhythmics. In a meta-analysis of 43 randomized controlled trials (N=11,395), amiodarone was associated with significantly higher incidence rates per 10,000 person-years for pulmonary events (129 vs. 74; RR 1.77, P=0.002), thyroid events (201 vs. 42; RR 4.44, P<0.001), hepatic events (54 vs. 25; RR 2.27, P=0.01), and cardiac events (771 vs. 450; RR 1.94, P<0.001) compared with placebo [1]. A Cochrane analysis comparing amiodarone versus other antiarrhythmics reported a risk ratio for hyperthyroidism of 7.43 (95% CI: 1.33–41.57) and for hypothyroidism of 7.77 (95% CI: 1.85–32.68) [2].

Drug Safety Toxicology Meta-Analysis

Conversion Rate for Post-Ablation Atrial Tachyarrhythmia: Amiodarone vs. Ibutilide

In the specific clinical scenario of post-ablation atrial tachyarrhythmia, ibutilide demonstrates superior acute conversion efficacy compared to amiodarone. A registry-based cohort study reported conversion rates of 76% (37/49) for ibutilide versus 27% (16/60) for amiodarone, with a multivariable cluster-adjusted odds ratio of 5.6 (95% CI: 1.3–24.3) favoring ibutilide [1]. This finding is consistent with broader data indicating that ibutilide is more effective than amiodarone for acute conversion of atrial flutter, though amiodarone retains superiority for long-term rhythm maintenance.

Atrial Flutter Cardioversion Post-Ablation Arrhythmia

Mortality Outcomes in Hypertrophic Cardiomyopathy: Amiodarone vs. Dofetilide

In patients with hypertrophic cardiomyopathy and atrial fibrillation, dofetilide may offer a mortality advantage over amiodarone. A 2025 propensity-matched study (Abstract 4354687) reported that dofetilide was associated with significantly lower one-year all-cause mortality compared to amiodarone (4.5% vs. 11.0%; HR 0.39, 95% CI: 0.28–0.53) and reduced major adverse cardiovascular events (MACE) (7.6% vs. 13.0%; HR 0.54, 95% CI: 0.40–0.74) [1]. This mortality difference was driven by decreased death and ischemic stroke in the dofetilide group.

Hypertrophic Cardiomyopathy Mortality Comparative Effectiveness

Amiodarone (CAS 1951-25-3) Application Scenarios: Where Differentiation Drives Selection


Long-Term Maintenance of Sinus Rhythm in Persistent Atrial Fibrillation

Amiodarone is indicated when a prolonged recurrence-free interval is the primary clinical objective. Based on the SAFE-T trial, amiodarone provides a median time to AF recurrence of 487 days, which is 6.6-fold longer than sotalol (74 days) [1]. This scenario applies to patients with structural heart disease or those who have failed rhythm control with Class Ic agents (flecainide, propafenone) or pure Class III agents (sotalol).

Refractory Ventricular Tachycardia/Fibrillation in Cardiac Arrest (ACLS Guidelines)

Amiodarone is recommended by AHA/ACC/HRS guidelines for shock-refractory ventricular fibrillation and pulseless ventricular tachycardia in both in-hospital and out-of-hospital cardiac arrest [1]. The standard dosing regimen is a 300 mg IV bolus, followed by an additional 150 mg bolus if needed. While recent comparative effectiveness data suggest lidocaine may offer advantages in specific in-hospital settings, amiodarone remains the guideline-preferred agent for out-of-hospital refractory VF/pVT due to its multichannel blockade and established efficacy in terminating shock-refractory arrhythmias [2].

Arrhythmia Suppression in Structural Heart Disease with Reduced Ejection Fraction

Amiodarone is the antiarrhythmic of choice for patients with significant structural heart disease (e.g., ischemic cardiomyopathy, heart failure with reduced ejection fraction) due to its low proarrhythmic potential. Unlike Class Ic agents (flecainide, propafenone), which are contraindicated in this population due to increased mortality risk demonstrated in the CAST trial, amiodarone does not increase mortality and provides effective suppression of both atrial and ventricular arrhythmias [1].

Prevention of Atrial Fibrillation Recurrence Post-Cardioversion or Post-Ablation

Amiodarone is the most effective agent for preventing atrial fibrillation recurrence following electrical cardioversion or catheter ablation. A 2024 meta-analysis confirmed amiodarone as superior to all other antiarrhythmics for reducing AF recurrence, with an odds ratio of 0.19 (95% CI: 0.14–0.25) compared to control [1]. This scenario applies when maximal rhythm control efficacy is required, such as in highly symptomatic patients or those for whom repeat ablation procedures are undesirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amiodarone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.